5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole
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Overview
Description
“5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by having three fluorine atoms attached to a methyl group . This compound also contains a phenoxy group and a thiadiazole group .
Molecular Structure Analysis
The molecular structure of “5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole” can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) spectroscopy can provide information about the hydrogen (1H) and carbon (13C) environments in the molecule . The presence of fluorine (19F) can also be confirmed using 19F-NMR .
Scientific Research Applications
Theoretical Study of Derivatives
While not directly about TTFMPP, a theoretical study of related compounds can provide insights into their properties. Researchers calculate thermodynamic properties (e.g., zero-point energy, enthalpy, entropy, ionization energy, and electron affinity) to correlate results .
Herbicides and Agrochemicals
TTFMPP’s trifluoromethyl group is relevant in agrochemicals. For instance:
- Norflurazon : Developed by Syngenta, it controls monocotyledon and broadleaf weeds in peanut and cotton fields .
Reagents Containing Trifluoromethyl Group
The trifluoromethyl group (CF~3~) appears in various reagents:
Future Directions
The future directions for the study of “5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, a series of phenylpyridine moiety-containing α-trifluoroanisole derivatives were designed, synthesized, and identified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to find novel herbicidal compounds with high activity and broad spectrum .
Mechanism of Action
Target of Action
The primary targets of 5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play crucial roles in regulating gene expression and are involved in various physiological processes.
Mode of Action
It is believed to interact with its targets, leading to changes in their activity
Biochemical Pathways
The compound’s interaction with its targets suggests it may influence pathways related to gene expression and metabolic regulation .
Result of Action
Given its targets, it is likely to influence gene expression and metabolic processes .
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenoxy]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2OS/c10-9(11,12)6-2-1-3-7(4-6)15-8-5-13-14-16-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQDFQZOAJXAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=NS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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